molecular formula C21H23NO2 B5295074 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol

2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol

Cat. No. B5295074
M. Wt: 321.4 g/mol
InChI Key: TZPWXBIINWJEEC-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol, also known as BQB, is a chemical compound that has been widely studied for its potential therapeutic applications. BQB belongs to the class of quinuclidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is not fully understood, but it is believed to act through multiple pathways. 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol for lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer research. However, 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is also known to be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol can be complex and time-consuming, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol. One area of interest is in the development of novel drug delivery systems that can target 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol specifically to cancer cells, while minimizing toxicity to normal cells. Another area of research is in the development of analogs of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol that may exhibit improved potency and selectivity. Finally, further studies are needed to fully understand the mechanism of action of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol and its potential applications in other areas of medicine.

Synthesis Methods

2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol can be synthesized through a multistep process that involves the reaction of 3-hydroxyquinuclidine with benzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 3-benzyloxybenzaldehyde, followed by reduction with sodium borohydride to yield 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol.

Scientific Research Applications

2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is in the treatment of cancer. Studies have shown that 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(2Z)-2-[(3-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-21-18-9-11-22(12-10-18)20(21)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13-14,18,21,23H,9-12,15H2/b20-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPWXBIINWJEEC-ZHZULCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC(=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

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